

A Technical Guide to the Spectroscopic Data of Glyasperin C

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Compound of Interest		
Compound Name:	Glyasperin C	
Cat. No.:	B191347	Get Quote

This document provides a detailed overview of the spectroscopic data for **Glyasperin C**, a prenylated flavonoid isolated from the roots of Glycyrrhiza aspera. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this natural compound.

Spectroscopic Data

The structural elucidation of **Glyasperin C** has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein is compiled from the seminal publication that first described its isolation and characterization.

High-resolution mass spectrometry confirms the molecular formula of **Glyasperin C** as $C_{21}H_{24}O_5$.

Parameter	Value
Molecular Formula	C21H24O5
Molecular Weight	356.41 g/mol

The ¹H and ¹³C NMR spectra provide the detailed structural framework of **Glyasperin C**. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectroscopic Data for Glyasperin C



Proton	Chemical Shift (δ ppm)
H-2	3.96, 4.19
H-3	3.39
H-4	2.63, 2.92
H-8	6.17
H-2'	6.91
H-5'	6.27
H-6'	6.25
7-OCH ₃	3.70
Prenyl H-1"	3.16
Prenyl H-2"	5.09
Prenyl H-4"	1.66
Prenyl H-5"	1.58

Table 2: ¹³C NMR Spectroscopic Data for **Glyasperin C**[1]



Carbon	Chemical Shift (δ ppm)
C-2	70.37
C-3	32.26
C-4	26.61
C-4a	108.38
C-5	158.32
C-6	114.39
C-7	155.43
C-8	99.82
C-8a	154.48
C-1'	119.80
C-2'	127.35
C-3'	109.52
C-4'	155.08
C-5'	102.58
C-6'	106.12
7-OCH₃	54.91
C-1"	21.14
C-2"	122.04
C-3"	130.41
C-4"	25.12
C-5"	17.38

Experimental Protocols

Foundational & Exploratory





The isolation and characterization of **Glyasperin C** involve standard phytochemical techniques. The following is a generalized protocol based on the methodologies reported for the extraction of prenylated flavonoids from Glycyrrhiza species.

A general procedure for the isolation of **Glyasperin C** from the roots of Glycyrrhiza aspera is as follows:

- Extraction: The air-dried and powdered roots are extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.[2]
- Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate fractions based on polarity.
- Purification: Fractions containing Glyasperin C are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 MHz for ¹H and 100 MHz for ¹³C) using a suitable deuterated solvent, such as acetone-d₆.
- Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.

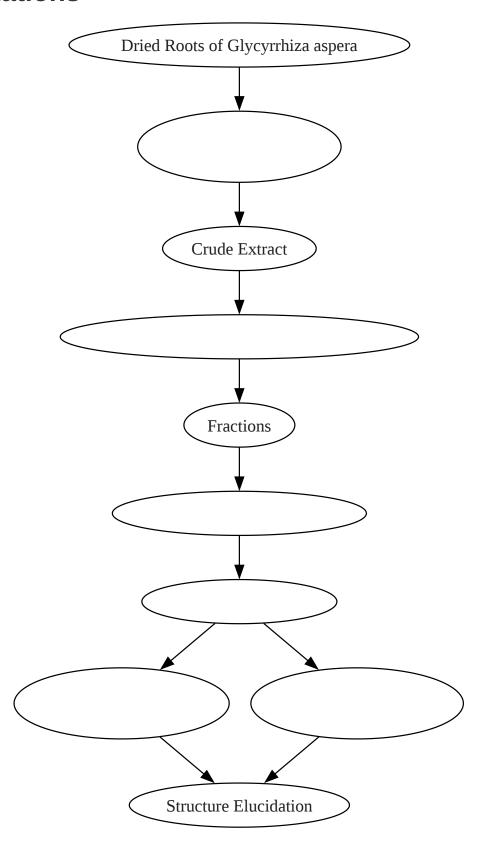
Signaling Pathways and Biological Activity

While specific studies on the signaling pathways directly modulated by **Glyasperin C** are limited, research on a closely related compound, Dehydro**glyasperin C** (DGC), provides valuable insights. DGC has been shown to possess anti-inflammatory and neuroprotective properties. It exerts its effects by modulating key signaling pathways involved in inflammation. [3][4][5]

A significant pathway inhibited by DGC is the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. DGC has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[5] This is achieved, in part, by upregulating MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK and ERK.[5]



Visualizations



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Caption: Proposed mechanism of Dehydroglyasperin C in suppressing inflammatory pathways.

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